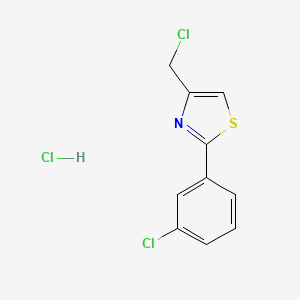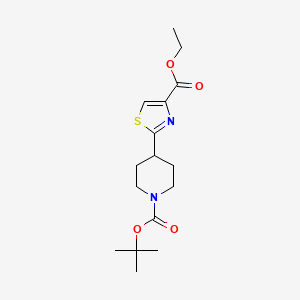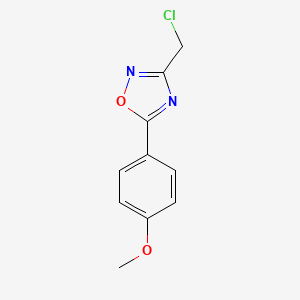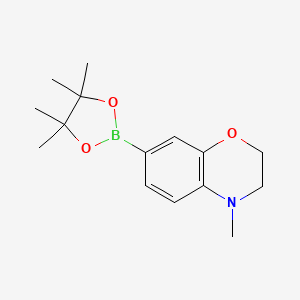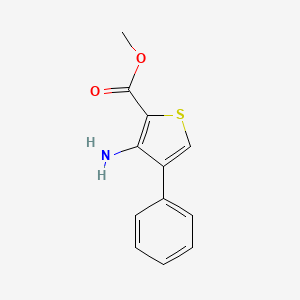
2-Chloro-3-(chloromethyl)quinoline
Overview
Description
2-Chloro-3-(chloromethyl)quinoline is a chemical compound with the empirical formula C10H7Cl2N . It is a solid substance that appears as a white to light yellow or light orange powder or crystal .
Synthesis Analysis
The synthesis of this compound and related analogs has been highlighted in recent research . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The Vilsmeier-Haack reaction has been used to prepare 2-Chloroquinoline-3-carbaldehydes from acetanilide .Molecular Structure Analysis
The molecular weight of this compound is 212.07 . The structure of the compound includes a quinoline ring with chloromethyl groups attached .Chemical Reactions Analysis
The chemistry of this compound involves various reactions. For instance, it can undergo substitution reactions to produce Schiff’s bases . It can also participate in intramolecular cyclization of 1,3-diols .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 114.0 to 118.0 degrees Celsius . The compound is soluble in dimethylformamide .Scientific Research Applications
Chemistry and Synthesis
Recent studies have highlighted the versatile applications of 2-chloro-3-(chloromethyl)quinoline in the field of chemistry, particularly in the synthesis of heterocyclic compounds. The compound serves as a crucial intermediate in the construction of various quinoline derivatives, which are of significant interest due to their wide range of biological activities. Advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have been extensively reviewed, covering the synthesis of quinoline ring systems and their applications in creating fused or binary quinoline-cored heterocyclic systems. These compounds have been evaluated for their synthetic and biological potential, demonstrating the importance of this compound in medicinal chemistry and drug design (Hamama et al., 2018).
Corrosion Inhibition
In the field of materials science, 2-chloro-3-formyl quinoline has been investigated for its corrosion inhibition properties. A study conducted on mild steel in hydrochloric acid solution revealed that the compound acts as an effective corrosion inhibitor. The efficiency of inhibition was found to increase with the concentration of the inhibitor but decreased with rising temperature. This finding is crucial for the protection of metals in acidic environments, showcasing another vital application of this compound derivatives (Prasanna et al., 2016).
Anticancer Research
Another significant area of research involves the synthesis of novel compounds containing the this compound moiety for anticancer studies. A notable example is the synthesis of a tri-quinoline compound from 2-chloro-3,6-dimethyl quinoline, which has shown higher cytotoxicity in human cervical cancer cell lines compared to breast cancer cell lines. This highlights the potential of this compound derivatives in developing new anticancer agents (Gayathri et al., 2017).
Photovoltaic Applications
The derivatives of this compound have also been explored for their photovoltaic properties. Research in this domain has led to the development of organic-inorganic photodiodes, demonstrating the compound's utility in fabricating devices that exhibit photovoltaic behavior under illumination. This application is particularly relevant in the field of renewable energy, where efficient and cost-effective materials are constantly sought after (Zeyada et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-3-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIJHUIOTFDGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366246 | |
| Record name | 2-chloro-3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
90097-52-2 | |
| Record name | 2-chloro-3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-(chloromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-chloro-3-(chloromethyl)quinoline in organic synthesis?
A1: this compound serves as a valuable precursor in synthesizing diverse heterocyclic compounds. For instance, it readily undergoes Sonogashira coupling reactions with terminal acetylenes in the presence of a palladium catalyst. [] This reaction leads to the formation of novel dimer quinolinium salts, expanding the scope of accessible quinoline derivatives. [] Additionally, this compound reacts with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one, providing a route to synthesize dihydropyrimidothiazinoquinoline derivatives. [] These examples highlight the compound's versatility in constructing complex molecular architectures with potential biological activities.
Q2: Are there regioselective reactions reported for this compound?
A3: Yes, research indicates that this compound displays regioselective reactivity. For example, it undergoes regioselective O-alkylation to yield compounds like 1-{2-[(2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones. [] This regioselectivity likely arises from the specific electronic and steric properties of the molecule, making the oxygen atom a more favorable nucleophilic site for alkylation compared to other potential sites.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




